molecular formula C7H6ClNS2 B14363927 5-Methyl-1,3,2-benzodithiazol-1-ium chloride CAS No. 91934-44-0

5-Methyl-1,3,2-benzodithiazol-1-ium chloride

Cat. No.: B14363927
CAS No.: 91934-44-0
M. Wt: 203.7 g/mol
InChI Key: YDUMWOCICVYZQN-UHFFFAOYSA-M
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Description

5-Methyl-1,3,2-benzodithiazol-1-ium chloride is a chemical compound with the molecular formula C7H6ClNS2. It is known for its unique structure, which includes a benzodithiazole ring system. This compound has various applications in scientific research and industry due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,3,2-benzodithiazol-1-ium chloride typically involves the reaction of 2-aminobenzenethiol with methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the benzodithiazole ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,3,2-benzodithiazol-1-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzodithiazole derivatives .

Scientific Research Applications

5-Methyl-1,3,2-benzodithiazol-1-ium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-1,3,2-benzodithiazol-1-ium chloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1,3,2-benzodithiazol-1-ium chloride is unique due to its specific structure and the presence of both sulfur and nitrogen atoms in the ring system. This gives it distinctive chemical reactivity and potential for various applications that are not shared by all similar compounds .

Properties

CAS No.

91934-44-0

Molecular Formula

C7H6ClNS2

Molecular Weight

203.7 g/mol

IUPAC Name

5-methyl-1,3,2-benzodithiazol-1-ium;chloride

InChI

InChI=1S/C7H6NS2.ClH/c1-5-2-3-6-7(4-5)10-8-9-6;/h2-4H,1H3;1H/q+1;/p-1

InChI Key

YDUMWOCICVYZQN-UHFFFAOYSA-M

Canonical SMILES

CC1=CC2=C(C=C1)[S+]=NS2.[Cl-]

Origin of Product

United States

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